molecular formula C20H26N2O4P2 B15214679 2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate

2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate

Cat. No.: B15214679
M. Wt: 420.4 g/mol
InChI Key: WQCRONXEXWDVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate typically involves the reaction of diphenylphosphoryl acetic acid hydrazide with diallylphosphinate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .

Mechanism of Action

Properties

Molecular Formula

C20H26N2O4P2

Molecular Weight

420.4 g/mol

IUPAC Name

bis(prop-2-enyl)phosphinic acid;2-diphenylphosphorylacetohydrazide

InChI

InChI=1S/C14H15N2O2P.C6H11O2P/c15-16-14(17)11-19(18,12-7-3-1-4-8-12)13-9-5-2-6-10-13;1-3-5-9(7,8)6-4-2/h1-10H,11,15H2,(H,16,17);3-4H,1-2,5-6H2,(H,7,8)

InChI Key

WQCRONXEXWDVKK-UHFFFAOYSA-N

Canonical SMILES

C=CCP(=O)(CC=C)O.C1=CC=C(C=C1)P(=O)(CC(=O)NN)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.